molecular formula C6H10ClN3OS B13619527 6-(2-Aminoethyl)-2-mercaptopyrimidin-4-ol hydrochloride

6-(2-Aminoethyl)-2-mercaptopyrimidin-4-ol hydrochloride

Cat. No.: B13619527
M. Wt: 207.68 g/mol
InChI Key: PDGIAOIMXVOPMU-UHFFFAOYSA-N
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Description

6-(2-aminoethyl)-2-sulfanylpyrimidin-4-ol hydrochloride is a heterocyclic compound that contains a pyrimidine ring substituted with an aminoethyl group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-aminoethyl)-2-sulfanylpyrimidin-4-ol hydrochloride typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group on the pyrimidine ring is replaced by an aminoethyl group.

    Addition of the Thiol Group: The thiol group can be introduced through thiolation reactions, where a suitable thiol reagent is used to replace a leaving group on the pyrimidine ring.

Industrial Production Methods

Industrial production of 6-(2-aminoethyl)-2-sulfanylpyrimidin-4-ol hydrochloride may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2-aminoethyl)-2-sulfanylpyrimidin-4-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the substituents.

    Substitution: The aminoethyl and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

6-(2-aminoethyl)-2-sulfanylpyrimidin-4-ol hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: It could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: The compound can be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-(2-aminoethyl)-2-sulfanylpyrimidin-4-ol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl and thiol groups can form covalent bonds with target proteins, leading to inhibition or activation of their functions. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-(2-aminoethyl)-2-sulfanylpyrimidin-4-ol: The non-hydrochloride form of the compound.

    2-mercaptopyrimidine: A simpler thiol-substituted pyrimidine.

    2-amino-4-hydroxypyrimidine: A pyrimidine with an amino and hydroxyl group.

Uniqueness

6-(2-aminoethyl)-2-sulfanylpyrimidin-4-ol hydrochloride is unique due to the presence of both aminoethyl and thiol groups on the pyrimidine ring, which can confer distinct chemical reactivity and biological activity compared to other similar compounds. The hydrochloride form also enhances its solubility and stability, making it more suitable for various applications.

Properties

Molecular Formula

C6H10ClN3OS

Molecular Weight

207.68 g/mol

IUPAC Name

6-(2-aminoethyl)-2-sulfanylidene-1H-pyrimidin-4-one;hydrochloride

InChI

InChI=1S/C6H9N3OS.ClH/c7-2-1-4-3-5(10)9-6(11)8-4;/h3H,1-2,7H2,(H2,8,9,10,11);1H

InChI Key

PDGIAOIMXVOPMU-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=S)NC1=O)CCN.Cl

Origin of Product

United States

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